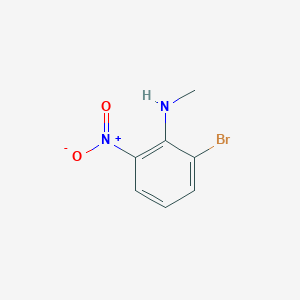

2-bromo-N-methyl-6-nitroaniline

Description

Contextualization within Halogenated Nitroaniline Derivatives

Halogenated nitroanilines are a class of organic compounds characterized by a benzene (B151609) ring substituted with a nitro group (-NO2), an amino group (-NH2 or a substituted amine), and at least one halogen atom. The specific placement of these functional groups on the aromatic ring dictates the molecule's electronic properties, reactivity, and potential applications.

2-Bromo-N-methyl-6-nitroaniline fits squarely within this family, possessing a bromine atom and a nitro group ortho to the N-methylated amino group. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the bromine atom, significantly influences the electron density of the aromatic ring and the basicity of the nitrogen atom.

The table below outlines the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1004618-77-2 |

| Linear Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Physical Form | Solid |

This data is compiled from commercially available product information. sigmaaldrich.com

Significance and Scope in Contemporary Synthetic Chemistry

While dedicated research on this compound is not extensively published, its structural motifs suggest a number of potential applications in modern synthetic chemistry. Halogenated anilines are valuable precursors in cross-coupling reactions, and the nitro group can be readily reduced to an amino group, opening up further synthetic possibilities.

The N-methylation of the amino group, when compared to its primary amine analogue, 2-bromo-6-nitroaniline (B44865), introduces subtle but important changes. It can influence the compound's solubility, boiling point, and reactivity in subsequent transformations. A plausible, though not explicitly documented, synthetic route to this compound could involve the N-methylation of 2-bromo-6-nitroaniline. A general method for the N-monomethylation of nitroanilines has been patented, utilizing a mixture of formaldehyde (B43269) or paraformaldehyde and sulfuric acid. google.com This process is designed to add a single methyl group to a primary amine on a nitroaniline core. google.com

The true significance of this compound likely lies in its potential as a building block for more complex molecules. The presence of three distinct functional groups offers a versatile platform for a range of chemical modifications. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be diazotized or acylated. The N-methyl group can influence the conformational properties of any resulting larger structures.

The table below lists some related compounds and their primary applications, highlighting the potential areas where this compound could be of interest.

| Compound | Key Application(s) |

| 2-Bromo-6-nitroaniline | Intermediate in the synthesis of dyes and pharmaceuticals. chemicalbook.com |

| 4-Bromo-2-methyl-6-nitroaniline | Used in the preparation of other chemicals and as a reagent. sigmaaldrich.combiosynth.com |

| 2-Methyl-6-nitroaniline (B18888) | Intermediate for dyes, pigments, and pharmaceuticals. guidechem.com |

Given the established utility of its structural relatives, it is reasonable to surmise that this compound holds promise as a niche intermediate in the synthesis of novel dyes, agrochemicals, or pharmaceutical candidates. However, a full realization of its synthetic potential awaits further dedicated research into its reactivity and applications.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMQHYXPTUCRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N Methyl 6 Nitroaniline

Multi-Step Retrosynthetic Strategies

The construction of 2-bromo-N-methyl-6-nitroaniline can be approached through several retrosynthetic pathways. The primary consideration in designing a viable synthesis is the order of the three key transformations: nitration, bromination, and N-methylation.

Sequential Nitration, Bromination, and N-Methylation Pathways

The synthesis of this compound is typically achieved through a sequential introduction of the required functional groups onto an aniline-based starting material. The order of these steps is critical for directing the substituents to the desired positions on the aromatic ring. Common synthetic routes involve the nitration of an aniline (B41778) derivative, followed by bromination, and finally N-methylation, or variations thereof.

One plausible pathway begins with the nitration of a suitable precursor, followed by bromination and then N-methylation. For instance, starting with an N-protected aniline can be a strategic choice to control the reactivity of the amino group during the initial electrophilic aromatic substitution reactions. Another viable route could involve the bromination of a pre-nitrated aniline derivative.

A common starting material for such syntheses is aniline or a simple derivative. The general sequence of reactions can be summarized as:

Nitration: Introduction of the nitro group (-NO₂) onto the aromatic ring.

Bromination: Introduction of the bromine atom (-Br) at a specific position.

N-methylation: Introduction of the methyl group (-CH₃) onto the amino group.

The specific order of these reactions dramatically influences the final product due to the directing effects of the substituents already present on the ring.

Influence of Substituent Directing Effects on Regioselectivity

The regiochemical outcome of the synthesis is governed by the directing effects of the substituents on the benzene (B151609) ring. The amino group (or its N-methylated form) is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The bromo group is a deactivating, ortho-, para-director.

To achieve the 2-bromo-6-nitro substitution pattern on an N-methylaniline backbone, the directing effects must be carefully orchestrated. For example, if starting with N-methylaniline, direct nitration would likely lead to a mixture of ortho- and para-nitro isomers, with the para-isomer often predominating. Subsequent bromination of N-methyl-4-nitroaniline would then be directed by both the N-methylamino group (ortho-directing) and the nitro group (meta-directing), potentially leading to the desired 2-bromo-4-nitro isomer, not the target 2-bromo-6-nitro isomer.

A more effective strategy often involves introducing the nitro group first. For example, starting with 2-bromoaniline, nitration would be directed by the ortho-para directing bromo group and the ortho-para directing amino group. This would likely lead to a mixture of isomers. A more controlled approach is to start with a precursor where the directing groups favor the formation of the desired substitution pattern. One such strategy involves the nitration of an appropriately substituted aniline derivative where the desired regioselectivity is enforced. For example, the nitration of a compound already containing a substituent at a specific position can block that position and direct the incoming nitro group to the desired location.

Optimization of Reaction Parameters

To maximize the yield of this compound and minimize the formation of unwanted byproducts, careful optimization of reaction parameters is essential.

Temperature Modulation for Regiochemical Control

Table 1: Representative Temperature Effects on Nitration of Aniline Derivatives

| Starting Material | Nitrating Agent | Temperature (°C) | Major Product(s) |

| Acetanilide (B955) | HNO₃/H₂SO₄ | 0-5 | p-Nitroacetanilide |

| Aniline | HNO₃/H₂SO₄ | 20-25 | Mixture of o- and p-nitroaniline |

This table presents representative data for analogous compounds to illustrate the principle of temperature modulation.

Stoichiometric Adjustments for Byproduct Minimization

The stoichiometry of the reagents is a critical factor in preventing the formation of byproducts. For example, during the nitration step, using an excess of the nitrating agent can lead to the formation of dinitro- or trinitro- products. Similarly, in the bromination step, an excess of bromine can result in the formation of di- or tri-brominated byproducts. Therefore, the molar ratios of the reactants must be carefully controlled.

Table 2: Effect of Stoichiometry on Bromination of a Hypothetical Substrate

| Substrate | Molar Ratio (Substrate:Bromine) | Expected Major Product | Potential Byproducts |

| N-methyl-2-nitroaniline | 1:1 | This compound | Dibrominated products |

| N-methyl-2-nitroaniline | 1:2.2 | Dibromo-N-methyl-nitroaniline | Tribrominated products |

This table provides a hypothetical illustration of how stoichiometry can influence product distribution.

Catalyst Selection and Activity in Key Synthetic Steps

For the N-methylation of the amino group, various methods can be employed. Classical methods might involve the use of methyl halides or dimethyl sulfate (B86663) in the presence of a base. More modern approaches might utilize catalytic methods, for example, using methanol (B129727) as the methylating agent in the presence of a suitable catalyst. wikipedia.org The choice of the N-methylation strategy will depend on the substrate's reactivity and the desired reaction conditions (e.g., temperature, pressure, and reaction time).

Table 3: Common Catalysts in the Synthesis of Substituted Anilines

| Reaction Step | Catalyst | Purpose |

| Bromination | FeBr₃ | Increases electrophilicity of bromine |

| N-methylation | Acid catalysts | Facilitates methylation with methanol |

This table outlines common catalysts used in relevant synthetic transformations.

Advanced Nitration Techniques Applied to Precursors

Ipso-Nitration Methodologies

Ipso-nitration, the replacement of a substituent other than hydrogen with a nitro group, presents a powerful strategy for controlling regiochemistry. unacademy.com This technique is particularly useful when direct nitration yields a mixture of isomers or is otherwise inefficient. In the context of synthesizing precursors to this compound, ipso-nitration of an appropriately substituted aryl boronic acid can be an effective approach. nih.govacs.org For instance, the nitration of an aryl boronic acid with reagents like fuming nitric acid or a combination of a nitrate (B79036) salt and an activating agent can lead to the desired nitro-substituted intermediate with high selectivity. unacademy.comnih.gov The reaction proceeds via the displacement of the boronic acid group by a nitronium ion or a related nitrating species. The choice of reagents and reaction conditions is critical to avoid undesired side reactions. nih.gov

Catalytic Nitration Systems

Modern catalytic systems offer milder and more selective alternatives to traditional nitrating agents like mixed acid (a combination of nitric and sulfuric acids). chemistryviews.orgnumberanalytics.com Copper-catalyzed nitration of protected anilines, for instance, has emerged as a practical method. chemistryviews.org These systems can exhibit remarkable functional group tolerance and can be tuned to achieve high regioselectivity. chemistryviews.org While direct nitration of aniline derivatives can be complicated by the strong activating and directing effects of the amino group, which can lead to over-nitration and the formation of undesired meta-isomers due to protonation in acidic media, catalytic methods can mitigate these issues. byjus.comresearchgate.net For N-methylaniline derivatives, the reaction can be even more complex, sometimes yielding a mixture of products. researchgate.net Catalytic systems, including those based on nitrous acid, have been studied to control the outcome of such nitrations. rsc.org

Regioselective Bromination of Aniline and Nitroaniline Intermediates

The introduction of a bromine atom at a specific position on the aniline or nitroaniline ring is another critical step. The presence of both an amino (or N-methylamino) group and a nitro group significantly influences the regioselectivity of electrophilic bromination.

Oxidative Bromination Strategies

Oxidative bromination offers a practical and often more environmentally benign alternative to using molecular bromine. ccspublishing.org.cn These methods typically involve the in situ generation of an electrophilic bromine species from a bromide salt, such as sodium bromide or potassium bromide, using an oxidant. ccspublishing.org.cnresearchgate.netepa.gov A variety of oxidants can be employed, including hydrogen peroxide in the presence of an acid, or sodium persulfate catalyzed by copper sulfate. researchgate.netepa.govsci-hub.se For example, the bromination of 2-nitroaniline (B44862) has been successfully achieved using a copper sulfate/sodium bromide/sodium persulfate system, yielding the desired 4-bromo-2-nitroaniline (B116644) with high selectivity. sci-hub.se The reaction conditions, including temperature and the stoichiometry of the reagents, are crucial for maximizing the yield of the monobrominated product and minimizing the formation of di-brominated byproducts. ccspublishing.org.cnsci-hub.se

| Substrate | Brominating System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Nitroaniline | ZnAl-BrO₃⁻-LDHs/KBr | AcOH/H₂O | 40 | 4-Bromo-2-nitroaniline | 88.7 | ccspublishing.org.cn |

| 2-Nitroaniline | CuSO₄·5H₂O/NaBr/Na₂S₂O₈ | CH₃CN/H₂O | 7-25 | 4-Bromo-2-nitroaniline | 94.9 (assay) | sci-hub.se |

| Aniline Derivatives | NaBr/H₂O₂/HCl | - | - | Bromoanilines | - | researchgate.netepa.gov |

Halogenation in the Presence of Electron-Withdrawing Groups

The presence of a strong electron-withdrawing group like a nitro group deactivates the aromatic ring towards electrophilic substitution. chemistrysteps.com However, the activating and ortho-, para-directing influence of the amino or N-methylamino group still governs the position of bromination. byjus.com The interplay between these opposing electronic effects dictates the regiochemical outcome. To achieve selective bromination, it is often necessary to modulate the reactivity of the amino group, for instance, by acetylation, to prevent over-halogenation. chemistrysteps.com The bromination of anilines substituted with an electron-withdrawing group in the meta position using N-bromosuccinimide (NBS) has been shown to be highly dependent on the solvent polarity, allowing for tunable regioselectivity. lookchem.com

N-Methylation Strategies for Aniline Derivatives

The final step in the synthesis of this compound is the introduction of the methyl group onto the nitrogen atom.

A common and efficient method for the N-methylation of anilines is the reaction with methanol at elevated temperatures over an acid catalyst. wikipedia.org This method can lead to both N-methylaniline and N,N-dimethylaniline, so careful control of reaction conditions is necessary to favor the desired mono-methylated product. wikipedia.org For substrates like bromo-nitroanilines, nucleophilic aromatic substitution can also be a viable strategy. For example, a precursor such as 1-bromo-2-fluoro-3-nitrobenzene can be reacted with methylamine, where the fluorine atom is displaced to form the N-methylaniline derivative. chemicalbook.com More advanced catalytic systems for N-methylation have also been developed, including those based on iridium and ruthenium complexes, which can catalyze the reaction of amines with alcohols. acs.org Cobalt-based catalysts have also shown promise for the N-methylation of anilines using carbon dioxide and hydrogen. smolecule.com

| N-Methylation Method | Reagents | Substrate Type | Product | Reference |

| Catalytic Alkylation | Methanol, Acid Catalyst | Aniline | N-Methylaniline/N,N-Dimethylaniline | wikipedia.org |

| Nucleophilic Aromatic Substitution | Methylamine | Activated Aryl Halide (e.g., 1-bromo-2-fluoro-3-nitrobenzene) | N-Methylated Product | chemicalbook.com |

| Catalytic N-Methylation | Methanol, Iridium or Ruthenium Complexes | Amines | N-Methylated Amines | acs.org |

| Catalytic N-Methylation | Carbon Dioxide, Hydrogen, Cobalt Catalyst | Anilines | N-Methylated Anilines | smolecule.com |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on effective isolation and purification of the final product and its preceding intermediates. Given that the synthesis often involves sequential reactions like nitration and bromination, the reaction mixture may contain not only the desired product but also unreacted starting materials, byproducts, and regioisomers. Therefore, robust purification strategies are essential to obtain the compound with high purity. The primary techniques employed are recrystallization and chromatography, which are chosen based on the specific physical and chemical properties of the compounds to be separated.

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent mixture at varying temperatures. For nitro-substituted anilines, the choice of solvent is critical. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature, while impurities remain either fully soluble or insoluble at both temperatures.

The presence of the nitro group, a strong electron-withdrawing group, and the bromo- and N-methyl groups influence the polarity and crystal lattice energy of the molecule, guiding the selection of an appropriate solvent system. Mixed solvent systems are often effective for this class of compounds. For instance, an ethanol (B145695)/water mixture is commonly used for the recrystallization of nitroanilines. magritek.com The principle behind this method is that the crude product is dissolved in the solvent in which it is more soluble (ethanol), and then the solvent in which it is less soluble (water) is added until turbidity is observed, followed by heating to redissolve the solid and subsequent slow cooling to form pure crystals. magritek.com

The separation of isomers, such as ortho- and para-nitroacetanilides, can be achieved by exploiting their differing solubilities in a single solvent. For example, ortho-nitroacetanilide is significantly more soluble in alcohol than the para isomer, which allows for the isolation of p-nitroacetanilide via crystallization. byjus.com This principle is directly applicable to the purification of this compound from potential regioisomeric byproducts.

Table 1: Solvent Systems for Recrystallization of Nitro-Substituted Anilines

| Compound Class | Solvent System | Rationale/Observation | Reference |

| p-Nitroaniline | Ethanol/Water (1:1) | Effective for obtaining bright yellow crystals from the crude solid. | magritek.com |

| p-Nitroacetanilide | Ethyl Alcohol | Used to separate from the more soluble o-nitroacetanilide isomer. | byjus.com |

| Acetanilide | Water | Recrystallized from boiling water after synthesis. | magritek.com |

When recrystallization is insufficient to separate compounds with very similar solubility profiles, such as regioisomers, chromatographic techniques are employed. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a preparative technique used to purify significant quantities of material. For the separation of isomers of bromo- and nitroanilines, silica (B1680970) gel is a common stationary phase. The separation mechanism relies on the different polarities of the isomers, which leads to varying strengths of adsorption to the polar silica gel. A solvent system (mobile phase) of appropriate polarity is chosen to elute the compounds from the column at different rates. For instance, a mixture of ethyl acetate (B1210297) and petroleum ether has been successfully used to purify 2-bromo-6-nitroaniline (B44865) on a silica gel column. chemicalbook.com The ratio of the solvents is optimized to achieve the best separation between the desired product and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity compared to standard column chromatography and can be used for both analytical and preparative separations. For separating positional isomers of compounds like nitroanilines and bromoanilines, specialized stationary phases can be used. researchgate.net One study reported the use of a mixed-mode stationary phase (Sil–EGDE–GABA) for capillary liquid chromatography. researchgate.net Using a mobile phase of water/methanol, this system was able to effectively separate ortho-, meta-, and para-isomers of nitroaniline and bromoaniline. researchgate.net Reversed-phase HPLC, often with an acetonitrile-water mobile phase, is another powerful tool for separating isomers that differ slightly in hydrophobicity. nih.gov

Table 2: Chromatographic Conditions for Separation of Related Aniline Isomers

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (1:100) | Purification of 2-bromo-6-nitroaniline. | chemicalbook.com |

| Capillary Liquid Chromatography | Sil–EGDE–GABA | Water / Methanol (80:20 v/v) | Separation of nitroaniline and bromoaniline positional isomers. | researchgate.net |

| Reversed-Phase HPLC | C18 (assumed) | Acetonitrile / Water | Separation of configurational isomers of N-nitrosamines. | nih.gov |

Reactivity and Chemical Transformations of 2 Bromo N Methyl 6 Nitroaniline

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the bromide ion, a good leaving group, by various nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of this compound's reactivity. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Hydroxylation Reactions

The bromine atom in 2-bromo-N-methyl-6-nitroaniline can be readily displaced by a hydroxyl group through a hydroxylation reaction. For instance, treatment with a 10% (w/v) aqueous solution of sodium hydroxide (B78521) at 80°C for six hours results in the formation of N-methyl-6-nitro-2-aminophenol with a reported yield of 72%. This transformation highlights the facility of nucleophilic substitution at the bromine-bearing carbon, driven by the strong electron-withdrawing effect of the adjacent nitro group.

Amination Reactions

Similarly, the bromine atom can be substituted by an amino group in an amination reaction. When this compound is subjected to a 20% (v/v) solution of ammonia (B1221849) in ethanol (B145695) under pressure at 120°C for eight hours, it yields 2-amino-N-methyl-6-nitroaniline. This reaction proceeds with a respectable yield of 65%, further demonstrating the susceptibility of the C-Br bond to nucleophilic attack.

Electrophilic Aromatic Substitution: Reactivity Modulation by Nitro and N-Methyl Groups

While the primary reactivity of this compound is dominated by nucleophilic substitution, the molecule can also undergo electrophilic aromatic substitution (SEAr). However, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The N-methylamino group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strongly deactivating, meta-directing group, withdrawing electron density from the ring. The bromine atom is also deactivating but ortho-, para-directing.

The interplay of these groups dictates the regioselectivity of electrophilic attack. The powerful activating effect of the N-methylamino group generally directs incoming electrophiles to the positions ortho and para to it. However, the position ortho to the N-methylamino group is already occupied by the bromine atom. Therefore, electrophilic substitution is most likely to occur at the position para to the N-methylamino group (the 4-position). Despite the deactivating nature of the nitro and bromo substituents, the strong directing influence of the N-methylamino group can overcome this deactivation to a certain extent. For example, further nitration of this compound with a mixture of nitric acid and sulfuric acid at 0°C can introduce a third nitro group at the 4-position, yielding 2-bromo-N,4-dimethyl-6-nitroaniline.

Reduction Chemistry of the Nitro Group

The nitro group in this compound is a key functional handle that can be readily transformed into an amino group through reduction. This transformation is of significant synthetic utility, as it opens up pathways to a variety of substituted benzene-1,2-diamine derivatives, which are important precursors in the synthesis of pharmaceuticals and other fine chemicals.

Catalytic Reduction to Amino Derivatives

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, the nitro group of this compound can be selectively reduced to an amino group. This reaction typically proceeds under mild conditions and gives high yields of the corresponding 2-bromo-N¹-methylbenzene-1,6-diamine. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group.

Specific Reductant Systems (e.g., Nanocatalysis)

In addition to traditional catalytic hydrogenation, more specific reductant systems can be employed. For example, the use of iron powder in the presence of hydrochloric acid (Fe/HCl) is a classic method for nitro group reduction. This system is particularly useful in acidic conditions and is known to proceed via a radical intermediate pathway. More recently, the field of nanocatalysis has offered novel and highly efficient methods for such transformations. Nanoparticles of metals like gold, palladium, or platinum, often supported on various materials, can exhibit superior catalytic activity and selectivity due to their high surface-area-to-volume ratio and unique electronic properties. These nanocatalyst systems can facilitate the reduction of the nitro group in this compound under milder conditions and with potentially higher efficiency than their bulk counterparts.

| Reaction | Reagents and Conditions | Product | Yield (%) |

| Hydroxylation | 10% (w/v) aq. NaOH, 80°C, 6 h | N-methyl-6-nitro-2-aminophenol | 72 |

| Amination | 20% (v/v) NH₃ in EtOH, 120°C, 8 h, pressure | 2-amino-N-methyl-6-nitroaniline | 65 |

| Nitration | HNO₃/H₂SO₄, 0°C | 2-bromo-N,4-dimethyl-6-nitroaniline | - |

| Catalytic Hydrogenation | H₂, Pd/C | 2-bromo-N¹-methylbenzene-1,6-diamine | High |

| Reduction with Fe/HCl | Fe, HCl | 2-bromo-N¹-methylbenzene-1,6-diamine | - |

Reactions Involving the N-Methylamino Moiety

The reactivity of the N-methylamino group in this compound is significantly influenced by the electronic effects of the substituents on the aniline (B41778) ring. The presence of both a bromo and a nitro group, which are electron-withdrawing, decreases the electron density on the nitrogen atom of the N-methylamino group. This reduction in nucleophilicity makes the amine less reactive compared to aniline or N-methylaniline itself. However, it can still participate in several characteristic reactions of secondary aromatic amines, such as acylation and alkylation, under appropriate conditions.

N-Acylation: The N-methylamino group can undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction typically requires a base to neutralize the hydrogen halide formed. The reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl-N-methylaniline derivative. For instance, reaction with acetyl chloride would yield N-acetyl-2-bromo-N-methyl-6-nitroaniline. This transformation is a common strategy to form amides. wikipedia.orgbyjus.com

N-Alkylation: While the N-methylamino group is already alkylated, further alkylation to form a tertiary amine is possible, though challenging due to the deactivating effects of the nitro and bromo substituents. Stronger alkylating agents and more forcing reaction conditions might be necessary. Transition-metal-catalyzed N-alkylation reactions, which have been developed for a wide range of anilines, could potentially be applied. nih.govacs.org For example, N-methylation of anilines can be achieved using methanol (B129727) over acid catalysts at high temperatures. wikipedia.org

The outcomes of these reactions are detailed in the table below.

| Reaction Type | Reagent | Product |

| N-Acylation | Acetyl Chloride | N-Acetyl-2-bromo-N-methyl-6-nitroaniline |

| N-Alkylation | Methyl Halide | 2-Bromo-N,N-dimethyl-6-nitroanilinium salt |

Cyclization and Heterocycle Formation Pathways

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene (B151609) ring. The key transformation enabling these cyclizations is the reduction of the nitro group to an amino group, creating an in-situ ortho-phenylenediamine derivative. This diamine intermediate is highly reactive and can undergo condensation with various electrophiles to form heterocyclic rings.

Benzimidazole (B57391) Formation: One of the primary applications of ortho-nitroanilines in heterocycle synthesis is the formation of benzimidazoles. The synthesis begins with the reduction of the nitro group of this compound. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. researchgate.net The resulting intermediate, 1-bromo-3-methylaminobenzene-1,2-diamine, is not typically isolated. It is directly treated with an aldehyde or a carboxylic acid (or its derivative). The condensation reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization and dehydration (or loss of water) to afford the benzimidazole ring system. researchgate.netpcbiochemres.comnih.gov This one-pot reductive cyclization is an efficient method for synthesizing substituted benzimidazoles. pcbiochemres.com For example, reaction with a substituted aromatic aldehyde would yield an N-methyl-2-aryl-benzimidazole derivative. nih.gov

Quinoxaline (B1680401) Synthesis: Similarly, this compound can be used to synthesize quinoxaline derivatives. Following the reduction of the nitro group to form the reactive diamine intermediate, the addition of a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or an α-keto-aldehyde, leads to a condensation reaction. researchgate.net This reaction typically proceeds under acidic or neutral conditions and results in the formation of the quinoxaline ring. acgpubs.orgnih.gov The reaction of the diamine with phenacyl bromide has also been reported as a route to quinoxalines. acgpubs.org The resulting products would be substituted 2-bromo-N-methyl-quinoxalines, which can serve as building blocks for more complex molecules.

The synthetic pathways are summarized in the table below.

| Target Heterocycle | Key Reagents | Intermediate |

| Benzimidazole | 1. Reducing Agent (e.g., SnCl₂, Na₂S₂O₄) 2. Aldehyde or Carboxylic Acid | 1-Bromo-3-methylaminobenzene-1,2-diamine |

| Quinoxaline | 1. Reducing Agent (e.g., H₂, Pd/C) 2. 1,2-Dicarbonyl Compound (e.g., glyoxal) | 1-Bromo-3-methylaminobenzene-1,2-diamine |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N Methyl 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2-bromo-N-methyl-6-nitroaniline. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecule's electronic and structural environment can be assembled.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, along with the electron-donating effect of the N-methylamino (-NHCH₃) group, significantly influences the chemical shifts of the aromatic protons.

The aromatic region is expected to show three distinct proton signals. The proton situated between the bromine and nitro groups is likely to be the most deshielded due to the strong electron-withdrawing effects of these adjacent substituents, with a predicted chemical shift around δ 8.0 ppm. The other two aromatic protons would appear at relatively lower chemical shifts, with their exact positions and coupling patterns dictated by their ortho, meta, and para relationships to the substituents. The N-methyl group would present as a singlet, with its chemical shift influenced by the electronic environment of the aniline (B41778) nitrogen. The proton on the nitrogen of the N-methylamino group will also produce a signal, which may be broad and its position can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | ~8.0 | d | Value not available |

| Aromatic CH | Value not available | t | Value not available |

| Aromatic CH | Value not available | d | Value not available |

| N-H | Value not available | br s | N/A |

| N-CH₃ | Value not available | s | N/A |

| Note: The data in this table is predicted and based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary. |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. The spectrum is expected to display seven unique carbon signals, corresponding to the six aromatic carbons and the one N-methyl carbon.

The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbons directly attached to the bromine and nitro groups (C-2 and C-6) are expected to have their resonances at significantly different positions. The carbon bearing the bromine atom (C-Br) will be influenced by the heavy atom effect, while the carbon attached to the nitro group (C-NO₂) will be strongly deshielded. The carbon attached to the N-methylamino group (C-N) will also have a characteristic chemical shift. The remaining aromatic carbons will appear at chemical shifts determined by the combined electronic effects of the substituents. The N-methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | Value not available |

| C-N(CH₃) | Value not available |

| C-NO₂ | Value not available |

| Aromatic CH | Value not available |

| Aromatic CH | Value not available |

| Aromatic CH | Value not available |

| N-CH₃ | Value not available |

| Note: The data in this table is predicted. Precise experimental values are required for definitive assignments. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and their vibrational modes.

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups within the molecule. The nitro group (-NO₂) typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the secondary amine and the C-H stretching of the aromatic and methyl groups are also prominent features. Aromatic C=C stretching and C-H bending vibrations further confirm the presence of the benzene (B151609) ring.

Based on data from similar compounds, the asymmetric stretching of the -NO₂ group is expected around 1520 cm⁻¹. The N-H bending vibration is anticipated near 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium-Weak |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend | ~1600 | Medium |

| Asymmetric NO₂ Stretch | ~1520 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong |

| Note: The data in this table is based on established correlation tables and data for analogous compounds. Actual experimental values may differ. |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity is dependent on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

For this compound, the symmetric stretching vibration of the nitro group is often a strong and easily identifiable band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, are also typically strong. The C-Br stretching vibration is another feature that can be observed.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

| Note: This table presents predicted Raman shifts based on the expected vibrational modes. Experimental verification is necessary. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 231.05 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed as a pair of peaks of nearly equal intensity (a 1:1 ratio), which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), and the loss of the methyl group (•CH₃) from the N-methylamino substituent. The cleavage of the C-Br bond is also a possible fragmentation pathway. Analysis of the m/z values of the resulting fragment ions can help to piece together the structure of the original molecule.

Table 5: Anticipated Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) | Possible Loss from Molecular Ion |

| [C₇H₇BrN₂O₂]⁺ | 230/232 | Molecular Ion (M⁺) |

| [C₇H₇BrN₂O]⁺ | 214/216 | Loss of O |

| [C₇H₇BrN]⁺ | 184/186 | Loss of NO₂ |

| [C₆H₄BrN₂O₂]⁺ | 215/217 | Loss of CH₃ |

| [C₇H₇N₂O₂]⁺ | 151 | Loss of Br |

| Note: The fragmentation pattern is predicted. The relative intensities of the peaks would depend on the ionization method and energy. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound by creating ions in solution and then transferring them to the gas phase. For this compound, one would anticipate the observation of the protonated molecule, [M+H]⁺. Given the presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak.

Expected ESI-MS Data:

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Expected Intensity Ratio |

|---|

This table represents theoretical values and has not been confirmed by experimental data.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. This provides a "fingerprint" of the molecule, offering structural information based on the fragmentation pattern. For this compound, fragmentation would likely involve the loss of the methyl group, the nitro group, and the bromine atom, as well as cleavage of the aromatic ring.

Hypothetical EI-MS Fragmentation:

| Fragment | Potential Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₇H₇BrN₂O₂⁺ | 231/233 |

| [M-CH₃]⁺ | C₆H₄BrN₂O₂⁺ | 216/218 |

| [M-NO₂]⁺ | C₇H₇BrN⁺ | 185/187 |

| [M-Br]⁺ | C₇H₇N₂O₂⁺ | 151 |

This table is a hypothetical representation of potential fragmentation and is not based on experimental results.

Analysis of Bromine Isotopic Patterns

A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively. This results in two peaks of nearly equal intensity separated by two mass units for any fragment containing a single bromine atom. This M and M+2 pattern is a clear indicator of the presence of bromine in an unknown sample.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This would provide definitive information on the molecular geometry and the packing of molecules in the crystal lattice.

Determination of Bond Lengths, Angles, and Dihedral Angles

A crystallographic study of this compound would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, N-O, C-H, N-H), bond angles (e.g., C-C-C, C-N-C), and dihedral angles. The dihedral angles would be particularly informative in describing the orientation of the N-methyl and nitro substituents relative to the benzene ring and to each other.

Illustrative Table of Expected Bond Parameters:

| Parameter | Expected Value Range (Å or °) |

|---|---|

| C-Br Bond Length | 1.85 - 1.95 |

| C-N (nitro) Bond Length | 1.45 - 1.55 |

| C-N (amino) Bond Length | 1.36 - 1.46 |

| N-O Bond Length | 1.20 - 1.30 |

| C-N-C Bond Angle | 115 - 125 |

This table provides typical ranges for similar structures and is not based on experimental data for the target compound.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure would reveal the nature of both intramolecular and intermolecular interactions. Intramolecularly, a hydrogen bond between the N-H of the methylamino group and an oxygen of the adjacent nitro group is possible. Intermolecularly, various non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), halogen bonds (e.g., C-Br···O or C-Br···N), and π-π stacking interactions between the aromatic rings, would dictate the supramolecular assembly. The presence and geometry of these interactions are crucial for understanding the physical properties of the solid state.

Without experimental data, a definitive analysis of these interactions for this compound cannot be provided.

Computational Chemistry and Theoretical Studies of 2 Bromo N Methyl 6 Nitroaniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the fundamental properties of molecules. For a compound like 2-bromo-N-methyl-6-nitroaniline, these methods could elucidate its three-dimensional structure and the distribution of electrons, which are key determinants of its reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the most stable arrangement of atoms in a molecule, known as its optimized geometry. This approach is favored for its balance of accuracy and computational efficiency. In the case of this compound, DFT calculations would model the intricate interplay of its constituent atoms—the benzene (B151609) ring, the bromine atom, the nitro group, and the N-methylamino group—to determine bond lengths, bond angles, and dihedral angles. This would reveal the molecule's preferred conformation, taking into account steric and electronic effects, such as the potential for intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the nitro group.

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is critically dependent on the choice of the "functional" and the "basis set." Functionals are mathematical approximations that describe the exchange and correlation energies of the electrons, with common choices for similar molecules including B3LYP and CAM-B3LYP. The basis set is a set of mathematical functions used to construct the molecular orbitals. A typical basis set for a molecule containing bromine, such as 6-311++G(d,p), would be selected to provide a robust description of the electronic structure. The selection of both functional and basis set would need to be carefully evaluated to ensure the reliability of the calculated properties for this compound.

Analysis of Electronic Properties

Once the optimized geometry is obtained, a wealth of information about the electronic character of this compound could be extracted. This analysis is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of these orbitals would pinpoint the most likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for FMO analysis might look like this:

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a clear picture of the charge distribution, with different colors representing regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. An MEP analysis of this compound would likely show a high negative potential around the oxygen atoms of the nitro group and a positive potential near the amino hydrogen.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified as stabilization energies. This analysis would be particularly insightful for this compound, revealing hyperconjugative interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the benzene ring. NBO analysis also describes the hybridization of atomic orbitals, offering a more nuanced picture of the bonding than simpler models.

A hypothetical NBO analysis data table could include:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Electrophilicity-Based Charge Transfer (ECT) Descriptors

Electrophilicity-Based Charge Transfer (ECT) descriptors are crucial in understanding the reactivity of a molecule. These descriptors, derived from conceptual Density Functional Theory (DFT), quantify the ability of a molecule to accept electrons. For this compound, the presence of a nitro group (-NO2) and a bromine atom (-Br) significantly influences its electrophilic character. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the aniline (B41778) ring, thereby increasing its electrophilicity. The bromine atom also contributes to this effect through its inductive electron-withdrawing properties.

Table 1: Hypothetical Electrophilicity-Based Charge Transfer (ECT) Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| Chemical Potential (μ) | -4.5 eV | Represents the escaping tendency of electrons. A more negative value indicates a higher propensity to accept electrons. |

| Chemical Hardness (η) | 5.0 eV | Measures the resistance to charge transfer. A higher value suggests greater stability. |

| Electrophilicity Index (ω) | 2.025 eV | Quantifies the overall electrophilic nature of the molecule. |

Note: These values are illustrative and based on theoretical calculations for structurally related nitroaniline compounds.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide detailed predictions of its Nuclear Magnetic Resonance (NMR) and vibrational spectra, which can then be compared with experimental data for validation.

Theoretical Calculation of NMR Chemical Shifts

The theoretical calculation of NMR chemical shifts, typically performed using the Gauge-Including Atomic Orbital (GIAO) method within DFT, allows for the prediction of the 1H and 13C NMR spectra of this compound. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

In the 1H NMR spectrum, the aromatic protons are expected to appear in the downfield region due to the deshielding effects of the nitro and bromo substituents. The N-methyl protons would likely appear as a singlet, while the N-H proton signal might be broad and its position dependent on the solvent and concentration.

In the 13C NMR spectrum, the carbon atoms of the aromatic ring will exhibit distinct chemical shifts influenced by the attached functional groups. The carbon atom attached to the nitro group is expected to be significantly downfield, as is the carbon bonded to the bromine atom.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| N-H | 8.0 - 8.5 | br s |

| Aromatic-H | 7.0 - 7.8 | m |

| N-CH₃ | 3.0 - 3.5 | s |

| ¹³C NMR | ||

| C-NO₂ | 145 - 150 | s |

| C-Br | 110 - 115 | s |

| C-NHCH₃ | 140 - 145 | s |

| Aromatic-C | 120 - 135 | d |

| N-CH₃ | 30 - 35 | q |

Note: These are predicted chemical shift ranges based on theoretical calculations for analogous compounds.

Simulation of Vibrational Spectra

The simulation of vibrational spectra (Infrared and Raman) for this compound can be achieved through DFT calculations of its harmonic vibrational frequencies. These simulations provide a detailed understanding of the molecule's vibrational modes.

Key vibrational frequencies would include the N-H stretching, C-H stretching of the aromatic ring and methyl group, asymmetric and symmetric stretching of the NO2 group, C-N stretching, and C-Br stretching. The positions of these bands are characteristic of the functional groups present and can be used for structural confirmation.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2950 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1370 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 550 - 650 |

Note: These frequency ranges are based on theoretical calculations for similar substituted anilines.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Computational tools like Hirshfeld surface analysis provide a visual and quantitative way to explore these non-covalent interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. For this compound, the Hirshfeld surface is expected to reveal the presence of various non-covalent interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that H···H, O···H, and Br···H contacts will be the most significant contributors to the crystal packing of this compound. The presence of the nitro group and the N-H and N-CH3 groups suggests that hydrogen bonding will play a crucial role.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Percentage Contribution |

| H···H | 40 - 50% |

| O···H/H···O | 20 - 30% |

| Br···H/H···Br | 10 - 15% |

| C···H/H···C | 5 - 10% |

| N···H/H···N | 1 - 5% |

| Br···Br | < 1% |

Note: These percentages are hypothetical and based on analyses of similar halogenated nitroaromatic compounds.

Quantitative Assessment of Non-Covalent Interactions

Beyond the visual representation provided by Hirshfeld surfaces, a quantitative assessment of non-covalent interactions can be achieved through methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. These methods can identify and characterize the strength of specific interactions like hydrogen bonds and halogen bonds.

In the crystal structure of this compound, it is expected that N-H···O hydrogen bonds involving the amino and nitro groups will be a dominant feature, contributing significantly to the stability of the crystal lattice. Additionally, weaker C-H···O and C-H···Br interactions are also likely to be present. The bromine atom may also participate in halogen bonding, acting as a halogen bond donor or acceptor, further influencing the crystal packing.

Role of 2 Bromo N Methyl 6 Nitroaniline As a Key Intermediate in Complex Chemical Synthesis

Precursor in Organic Synthesis of Polyfunctionalized Aromatic Compounds

The strategic placement of the bromo, methylamino, and nitro groups on the aniline (B41778) ring allows 2-bromo-N-methyl-6-nitroaniline to be a valuable starting material for creating intricate aromatic compounds. The bromine atom is particularly useful as it provides a handle for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions.

Research has shown that related bromo-anilines can participate in palladium-catalyzed reactions such as the Suzuki coupling with vinyl boronic acids and the one-pot copper-catalyzed domino C-N cross-coupling reaction with iodobenzene (B50100) and thiourea (B124793). sigmaaldrich.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The N-methylamino and nitro groups can also be chemically modified. For instance, the nitro group can be reduced to an amino group, which can then undergo a host of further reactions, including diazotization or acylation. This sequential reactivity allows for the controlled and stepwise introduction of different functional groups onto the aromatic ring, leading to highly substituted products that might be difficult to access through other synthetic routes.

Table 1: Synthesis of Polyfunctionalized Aromatic Compounds

| Target Compound Type | Synthetic Strategy | Reagents/Catalysts | Reference |

|---|---|---|---|

| Bromoindazole Building Blocks | Pd-catalyzed Suzuki Coupling | Vinyl boronic acids, Pd catalyst | sigmaaldrich.com |

| N-phenyl-1H-benzo[d]imidazol-2-amine derivatives | One-pot Cu-catalyzed domino C-N cross-coupling | Iodobenzene, thiourea, Cu catalyst | sigmaaldrich.com |

This table is illustrative of reactions possible with similar bromo-aniline structures and suggests potential pathways for this compound.

Building Block in the Synthesis of Pharmaceutical Scaffolds

Heterocyclic compounds form the core of many pharmaceutical drugs. This compound is a valuable precursor for synthesizing various heterocyclic scaffolds due to its array of functional groups that can be manipulated to form rings. The presence of the nitro group makes it a suitable substrate for creating nitro-containing heterocycles, which are known to have a wide range of biological activities. rsc.org

For example, the amino group and the adjacent bromo group can be utilized in condensation reactions to form fused heterocyclic systems. Furthermore, the reduction of the nitro group to an amine creates a diamino-substituted benzene (B151609) derivative. This resulting compound is a classic precursor for the synthesis of benzimidazoles, which are a prominent class of compounds in medicinal chemistry with diverse pharmacological properties. Thiazole derivatives, another important class of heterocyclic compounds with antimicrobial properties, can also be synthesized from precursors containing an amino group. mdpi.com The versatility of this compound allows for the construction of these and other complex ring systems that are of interest in drug discovery.

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Pharmaceutical Scaffold | Synthetic Approach | Key Reaction Type | Reference |

|---|---|---|---|

| Benzimidazoles | Reduction of nitro group followed by cyclization with a carboxylic acid or equivalent | Reduction, Condensation | chemicalbook.com |

| Indazoles | Intramolecular cyclization via Pd-catalyzed reactions | C-N Coupling | sigmaaldrich.com |

| Thiazoles | Conversion to a thiourea derivative followed by reaction with an α-haloketone | Condensation, Cyclization | mdpi.com |

This table outlines potential synthetic routes to key pharmaceutical scaffolds, drawing parallels from the reactivity of related aniline derivatives.

Intermediate for Agrochemical Synthesis

In the agrochemical industry, many active ingredients in pesticides and herbicides are based on substituted aniline and nitroaromatic structures. medium.com The functional groups present in this compound are common toxophores, making it a potentially useful intermediate for the synthesis of new agrochemicals.

While direct synthesis of commercial agrochemicals from this compound is not widely documented in public literature, related compounds like 2-methyl-5-nitroaniline (B49896) serve as precursors in this sector. medium.com The synthesis of pesticides often involves the creation of complex molecules where a substituted aniline is a key building block. The reactivity of the bromo group allows for its substitution to introduce other functionalities, and the nitro group is a well-known feature in many biologically active compounds used in agriculture.

Table 3: Potential Applications in Agrochemical Synthesis

| Agrochemical Class | Potential Role of Intermediate | Key Functional Groups Utilized | Reference |

|---|---|---|---|

| Herbicides | Precursor to substituted diphenyl ethers | Bromo, Nitro | medium.com |

| Fungicides | Building block for benzimidazole-type fungicides | Amino (from nitro reduction) | chemicalbook.com |

Application in the Synthesis of Dyes and Pigments

Aromatic amines, particularly nitroanilines, are fundamental intermediates in the synthesis of azo dyes. byjus.comatbuftejoste.com.ng These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. The synthesis of an azo dye typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. unb.cayoutube.com

This compound, after the reduction of its nitro group to a primary amine, can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a stable diazonium salt. byjus.com This diazonium salt can then be reacted with various coupling components to produce a wide range of colors, including shades of yellow, red, and orange. unb.ca The final color of the dye is dependent on the chemical structure of both the diazonium salt and the coupling component. The presence of the bromo and methyl groups on the aniline ring can influence the final hue and properties of the dye. Related nitroanilines are extensively used in the dye industry for coloring textiles, leather, and in printing applications. medium.comresearchgate.net

Table 4: Azo Dye Synthesis from a this compound Derivative

| Diazonium Component (from reduced intermediate) | Coupling Component | Resulting Dye Type | Potential Color | Reference |

|---|---|---|---|---|

| 2-Bromo-N-methyl-6-aminobenzene diazonium salt | 2-Naphthol | Azo Dye | Red, Orange | byjus.com |

| 2-Bromo-N-methyl-6-aminobenzene diazonium salt | Phenol | Azo Dye | Yellow | byjus.com |

| 2-Bromo-N-methyl-6-aminobenzene diazonium salt | N,N-Dimethylaniline | Azo Dye | Yellow, Orange | unb.ca |

Derivatization to Other Nitroaniline and Nitrophenol Analogs

The functional groups on this compound allow for its conversion into a variety of other useful nitroaniline and nitrophenol analogs. These transformations expand its utility as a versatile intermediate.

One common derivatization is the reduction of the nitro group. Using reagents like tin(II) chloride, the nitro group can be selectively reduced to an amino group, yielding a substituted benzene-1,2-diamine derivative. This opens up further synthetic possibilities, as mentioned in the context of pharmaceutical scaffolds.

Another important set of reactions involves the substitution of the bromine atom. Through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, the bromine can be replaced with a variety of other functional groups, including cyano, alkoxy, or other alkyl or aryl groups.

Furthermore, the amino group can be converted to a hydroxyl group to form nitrophenol analogs. This is typically achieved by first forming a diazonium salt from the primary amine (after reduction of the nitro group), which is then hydrolyzed by heating in an aqueous solution. This process provides a route to substituted nitrophenols, which are also valuable intermediates in various chemical industries. The synthesis of 2-bromo-6-nitroaniline (B44865) from 1-bromo-2-fluoro-3-nitrobenzene by reaction with ammonia (B1221849) also demonstrates a pathway to related aniline structures. chemicalbook.com

Table 5: Derivatization of this compound

| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 3-Bromo-2-methyl-6-nitroaniline (isomer) | Tin(II) chloride, EtOH | Substituted Diaminobenzene | Reduction of nitro group | |

| 1-Bromo-2-fluoro-3-nitrobenzene | Ammonia in Methanol (B129727) | 2-Bromo-6-nitroaniline | Nucleophilic Aromatic Substitution | chemicalbook.com |

| 4-Bromo-2-nitroaniline (B116644) (related compound) | Formaldoxime, CuSO4, Na2SO3 | 4-Bromo-2-nitrobenzaldehyde | Conversion of amino to aldehyde (Beech method) | mdpi.com |

Future Directions and Emerging Research Avenues for 2 Bromo N Methyl 6 Nitroaniline

Development of Green Chemistry Approaches for Synthesis

The pursuit of sustainability in chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of nitroaniline derivatives. Research is focused on replacing hazardous reagents, minimizing waste, and utilizing environmentally benign solvents. For instance, a greener process for the bromination of 4-nitroaniline (B120555) has been developed using a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. researchgate.net This method generates the brominating agent in situ, avoiding the direct use of hazardous liquid bromine and proceeding without an organic solvent. researchgate.net The aqueous filtrate from this process can also be recycled multiple times, significantly reducing waste. researchgate.net

Another key aspect of green synthesis is improving reaction control and safety. Traditional one-pot methods for producing related compounds like 2-methyl-6-nitroaniline (B18888) are often difficult to control thermally, posing safety risks. researchgate.netguidechem.com Improved methods that separate key steps, such as acetylation and nitration, allow for much better temperature management and result in higher purity products. researchgate.netguidechem.comenergetic-materials.org.cn Furthermore, the development of synthesis apparatuses that incorporate recycling of unreacted raw materials points toward a more atom-economical and cost-effective future for the production of bromo-nitroaniline compounds. google.com

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of reactions to produce and modify 2-bromo-N-methyl-6-nitroaniline are critically dependent on catalysis. The reduction of the nitro group is a key transformation, and research has focused on developing catalysts that can perform this conversion with high chemoselectivity, leaving other functional groups like the bromine atom untouched. sci-hub.st Heterogeneous catalysts, particularly those based on palladium (e.g., Pd/C) and gold nanoparticles supported on metal oxides like TiO₂, have shown promise in selectively hydrogenating nitro groups. sci-hub.st

Homogeneous catalysts are also being explored, including water-soluble iron complexes that can function in biphasic systems, simplifying catalyst-product separation. sci-hub.st For building more complex molecules from the this compound scaffold, palladium catalysts such as Pd(PPh₃)₄ are employed in cross-coupling reactions. The development of new catalytic systems often involves high-throughput screening of ligand libraries to discover novel combinations that improve reaction yields and selectivity for specific transformations, such as Ullmann-type coupling reactions. researchgate.net

Table 1: Catalytic Systems for Reactions Involving Nitroaniline Scaffolds

| Catalyst System | Reaction Type | Key Features | Source(s) |

|---|---|---|---|

| Pd/C, Pd/Al₂O₃ | Nitro Group Reduction | Heterogeneous, efficient for hydrogenation. | sci-hub.st |

| Au/TiO₂, Au/Fe₂O₃ | Chemoselective Hydrogenation | Heterogeneous, gold nanoparticles on oxide supports. | sci-hub.st |

| FeSO₄·7H₂O + EDTANa₂ | Nitro Group Reduction | Homogeneous, water-soluble for biphasic systems. | sci-hub.st |

Exploration of Unconventional Reaction Media and Techniques

To move beyond traditional organic solvents and reaction conditions, researchers are exploring unconventional media and energy sources. As mentioned, aqueous acidic solutions are being used as a green alternative for bromination reactions. researchgate.net High-temperature synthesis in sealed tubes represents another technique for specific transformations, such as the preparation of 2-bromo-6-nitroaniline (B44865) from 1-bromo-2-fluoro-3-nitrobenzene. chemicalbook.com

Microwave-assisted organic synthesis (MACOS) is an emerging technique that can dramatically accelerate reaction rates. nih.gov When combined with flow chemistry, it offers a powerful tool for rapid and efficient synthesis. nih.gov Additionally, the known photoreactivity of this compound, which can lead to debromination under UV irradiation, suggests that photochemistry could be harnessed as a controlled synthetic tool for specific modifications, rather than just being a pathway for decomposition.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactants are continuously pumped through a reactor, is revolutionizing chemical synthesis. researchgate.net This approach offers superior control over reaction parameters like temperature and residence time, leading to improved safety, reproducibility, and scalability compared to traditional batch processes. nih.govvapourtec.com For a compound like this compound, flow chemistry can be integrated with automated systems to create powerful platforms for high-throughput synthesis and optimization. vapourtec.comacs.org

Computational Design and Virtual Screening for Targeted Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the design of new molecules. Virtual screening and molecular modeling allow researchers to predict the properties of derivatives of this compound before they are ever synthesized in a lab. nih.gov Using techniques like molecular docking, scientists can screen vast virtual libraries of compounds to identify derivatives that are likely to bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov

For example, a workflow could involve using the this compound structure as a starting point. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can then be built to correlate specific structural modifications with changes in activity, guiding the design of more potent analogs. nih.gov Following virtual screening, molecular dynamics (MD) simulations can be performed on the most promising ligand-protein complexes to assess their stability over time. nih.govnih.gov This computational-first approach focuses synthetic efforts on a smaller number of highly promising candidates, saving significant time and resources. nih.gov

Table 2: Computational Tools in Derivative Design

| Technique | Purpose | Application Example | Source(s) |

|---|---|---|---|

| Virtual Molecular Docking | Predict binding affinity of a ligand to a protein target. | Identify the most promising derivatives from a virtual library. | nih.gov |

| 3-D QSAR Modeling | Correlate molecular structure with biological activity. | Guide the design of more potent inhibitors. | nih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability of a ligand-protein complex. | Confirm the stability of top-ranked compounds in the binding pocket. | nih.gov |

Advanced Applications in Materials Science and Functional Molecule Development

The functional groups on this compound make it a versatile building block for advanced materials and functional molecules. The nitro and amino groups are chromophores, and related nitroaniline compounds have long been used in the dye and pigment industry. researchgate.netbldpharm.com The core structure is a scaffold that can be elaborated into more complex systems.

The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for its integration into conjugated polymers or larger functional architectures. The nitro group can be readily reduced to an amine, which can then be diazotized to form highly colored azo dyes or used as a monomer in polymerization reactions. sci-hub.st These potential transformations open up applications in materials science, such as the development of novel organic pigments, materials with unique optical properties, or as monomers for high-performance polymers. bldpharm.com In medicinal chemistry, the scaffold serves as a key intermediate for creating libraries of biologically active compounds for drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-methyl-6-nitroaniline, and how do substituent directing effects influence regioselectivity?

- Methodological Answer : Synthesis typically involves sequential nitration and bromination of N-methylaniline derivatives. The nitro group (-NO₂) is introduced first due to its strong meta-directing effect, ensuring subsequent bromination occurs at the para position relative to the nitro group. Alternatively, bromination of pre-nitrated intermediates requires careful control of reaction conditions (e.g., using H₂SO₄ as a solvent for nitration and FeBr₃ as a catalyst for bromination). Regiochemical challenges arise from competing ortho/para-directing effects of the -NHCH₃ group, necessitating temperature modulation (0–5°C for nitration) and stoichiometric adjustments to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons and carbons based on splitting patterns and deshielding effects from electron-withdrawing groups (e.g., -NO₂ at δ ~8.0 ppm for aromatic protons).

- Mass Spectrometry (MS) : Confirm molecular weight (calc. 235.01 g/mol) via ESI-MS or EI-MS, with characteristic isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Identify -NO₂ asymmetric stretching (~1520 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands.

Cross-validation with X-ray crystallography (via SHELXL) resolves ambiguities in structural assignments .

Q. What purification strategies are effective for nitro-substituted aniline derivatives?

- Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 v/v) is preferred due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Challenges

Q. How can researchers address discrepancies in reported melting points or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Techniques to resolve these include:

- Differential Scanning Calorimetry (DSC) : Confirm melting point consistency and detect polymorphs.

- Elemental Analysis : Verify stoichiometry (C: 30.67%, H: 1.71%, N: 11.92%, Br: 33.99%) to rule out solvated forms.

- Cross-Referencing Databases : Compare data with NIST Chemistry WebBook entries for analogous bromonitroanilines (e.g., 2-bromo-5-nitroaniline, CAS 10403-47-1) .

Q. What strategies optimize reaction yields when competing substitution patterns occur during synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate the -NHCH₃ group, directing bromination to the ortho position relative to the methylamino group.

- Protection/Deprotection : Temporarily protect the amine group (e.g., as a tert-butoxycarbonyl (Boc) derivative) to control nitration/bromination sites, followed by acidic deprotection .